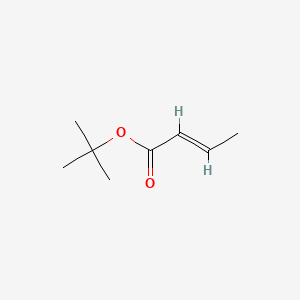

tert-Butyl crotonate

概要

説明

tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .

化学反応の分析

Types of Reactions: tert-Butyl crotonate undergoes various chemical reactions, including:

Polymerization: This compound can undergo anionic polymerization to form poly(this compound), which has applications in the production of thermally stable polymers.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Anionic initiators such as butyllithium in the presence of a solvent like tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Crotonic acid and tert-butyl alcohol.

Polymerization: Poly(this compound).

Substitution: Various substituted crotonates depending on the nucleophile used.

科学的研究の応用

Polymer Chemistry

Anionic Polymerization

One of the significant applications of tert-butyl crotonate is in the synthesis of polymers through anionic polymerization. Research conducted by Matsumoto et al. demonstrated that this compound can be polymerized using sec-butyllithium as an anionic catalyst in solvents such as toluene or tetrahydrofuran. The resulting polymers exhibited a poly(substituted methylene) structure, which was confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Notably, polymers containing adamantyl groups showed enhanced resistance to hydrolysis compared to those derived from tert-butyl and amyl esters, which were more susceptible to hydrolysis .

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Resistance to Hydrolysis | Structure Type |

|---|---|---|

| Adamantyl-containing | High | Poly(substituted methylene) |

| tert-Butyl-containing | Moderate | Poly(substituted methylene) |

| Amyl-containing | Moderate | Poly(substituted methylene) |

Synthetic Intermediate

Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It has been employed in the synthesis of various compounds, including beta-aminobutyric acid derivatives. A notable method involves its reaction with lithium methide and crotonyl chloride under controlled conditions to yield high-purity products suitable for industrial applications. This method is characterized by its simplicity and cost-effectiveness, aligning with principles of green chemistry due to its atom economy .

Case Study: Synthesis of Beta-Aminobutyric Acid Derivatives

A study detailed a synthesis route where this compound was reacted with lithium methide and crotonyl chloride in tetrahydrofuran at low temperatures. The reaction yielded beta-aminobutyric acid derivatives with a productive rate of approximately 50%. This methodology not only highlights the utility of this compound as a precursor but also emphasizes its role in developing pharmaceutical compounds .

Chemical Reactions and Catalysis

Carbanion Chemistry

this compound has been utilized as a precursor for carbanion generation in various organic reactions. For instance, research indicated that carbanions derived from tert-butyl 3-(1-pyrrolidinyl)crotonate can effectively add to nitrobenzenes, forming σH-adducts that can be further transformed into valuable products through acylation reactions . This showcases the compound's versatility in facilitating complex organic transformations.

Material Science

Thermal Stability Studies

The thermal stability of polymers synthesized from this compound has been investigated, revealing insights into their potential applications in material science. The polymers were found to exhibit good thermal stability, making them suitable candidates for high-performance materials used in various industrial applications .

作用機序

The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .

類似化合物との比較

- tert-Butyl acrylate

- tert-Butyl methacrylate

- tert-Butyl fumarate

Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .

生物活性

tert-Butyl crotonate (CAS Number: 79218-15-8) is an ester formed from crotonic acid and tert-butyl alcohol. It has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Boiling Point : 82 °C

- Density : 0.89 g/cm³

These properties contribute to its stability and reactivity, making it a useful compound in organic synthesis and medicinal chemistry.

1. Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes, such as those involved in lipid metabolism. For instance, studies have demonstrated its role as a potent inhibitor of mammalian group X secreted phospholipase A2, which is implicated in inflammatory processes .

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of this compound against various bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:

- Electrophilic Reactivity : The compound's electrophilic nature allows it to participate in Michael addition reactions, which can lead to the formation of biologically active derivatives .

- Enantioselectivity : In synthetic applications, this compound has shown significant enantioselectivity in reactions involving thiols, leading to the formation of β-mercaptoesters with high yields and selectivity . This property is crucial for developing chiral pharmaceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound in models of ischemic stroke. The results indicated that these compounds could reduce neuronal damage and infarction size when administered post-occlusion . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various microbial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .

Summary of Findings

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 82 °C |

| Density | 0.89 g/cm³ |

| Pharmacological Activities | Enzyme inhibition, antimicrobial properties |

| Mechanisms of Action | Electrophilic reactivity, enantioselectivity |

特性

CAS番号 |

3246-27-3 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC名 |

tert-butyl but-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |

InChIキー |

QHSPZGZEUDEIQM-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)(C)C |

異性体SMILES |

C/C=C/C(=O)OC(C)(C)C |

正規SMILES |

CC=CC(=O)OC(C)(C)C |

Key on ui other cas no. |

3246-27-3 |

ピクトグラム |

Flammable; Corrosive |

関連するCAS |

26373-50-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。